molecular formula C8H7NO B081657 5-Methyl-1,2-benzoxazole CAS No. 10531-77-8

5-Methyl-1,2-benzoxazole

Cat. No. B081657
CAS RN: 10531-77-8
M. Wt: 133.15 g/mol
InChI Key: AINBEIXHMHVGML-UHFFFAOYSA-N
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Description

5-Methyl-1,2-benzoxazole is a chemical compound with the molecular weight of 133.15 . It is a liquid at room temperature and has a tobacco type odor and a nutty type flavor .


Synthesis Analysis

Benzoxazoles, including 5-Methyl-1,2-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1,2-benzoxazole was confirmed by IR, 1H/13C-NMR, and mass spectral studies .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .


Physical And Chemical Properties Analysis

5-Methyl-1,2-benzoxazole is a liquid at room temperature .

Scientific Research Applications

  • 5-HT3 Receptor Partial Agonists

    Benzoxazole derivatives, including those with substitutions at the 5-position such as 5-Methyl-1,2-benzoxazole, have shown potential as partial agonists for the 5-HT3 receptor. This receptor is a target for the treatment of irritable bowel syndrome (IBS) without the side effect of constipation (Sato et al., 1998).

  • Antimicrobial Activity

    Some benzoxazole derivatives, including 5-methyl variants, exhibit broad-spectrum antibacterial activity. These compounds have been effective against both Gram-positive and Gram-negative bacteria as well as C. albicans, offering a potential avenue for novel antimicrobial drugs (Yalcin et al., 1990).

  • PET Imaging

    Carbon-11 labeled benzoxazole derivatives are being investigated as potential PET (Positron Emission Tomography) radioligands for imaging 5-HT(3) receptors, which are significant in studying brain, heart, and cancer diseases. This highlights the role of benzoxazole derivatives in biomedical imaging (Gao et al., 2008).

  • Synthesis and Antimicrobial Evaluation

    The synthesis of novel benzoxazole derivatives and their evaluation for antimicrobial activity further underscores the potential of these compounds in treating bacterial infections. This research indicates the bio-potential of benzoxazole derivatives in combating various microbial strains (Balaswamy et al., 2012).

  • Thermochemical Studies

    The thermochemical properties of benzoxazole and its derivatives, such as 5-methyl-1,2-benzoxazole, have been studied to understand their energetic behavior in different states. This has implications in material science and pharmaceutical formulations (Silva et al., 2013).

  • Eukaryotic Topoisomerase II Inhibitors

    Some benzoxazole derivatives, including 5-methyl variants, have been identified as inhibitors of eukaryotic DNA topoisomerase II, an enzyme crucial for DNA replication. This suggests their potential use in developing anti-cancer therapies (Pınar et al., 2004).

  • Electrochemistry and Chemiluminescence

    Benzoxazole derivatives are also explored in photonics and electronics due to their efficient luminescent properties. Their electrochemical and electrogenerated chemiluminescence properties in nonaqueous media have been studied, demonstrating their potential in developing new optical and electronic materials (Zhao et al., 2015).

Safety And Hazards

5-Methyl-1,2-benzoxazole is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research on benzoxazole derivatives, including 5-Methyl-1,2-benzoxazole, is ongoing due to their wide range of pharmacological activities . Future research may focus on developing new benzoxazole compounds with improved activity and lower toxicity .

properties

IUPAC Name

5-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBEIXHMHVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611240
Record name 5-Methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,2-benzoxazole

CAS RN

10531-77-8
Record name 5-Methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Anuradha, V Gopalsamy, A Veera Reddy… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C15H13NO2, the isoxazole unit and the attached benzene ring are almost coplanar, making a dihedral angle of 1.42 (8). The benzyl ring is inclined to the …
Number of citations: 1 scripts.iucr.org

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